

Meta-analysis of Gefapixant Phase 3 Clinical Trials: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the Phase 3 clinical trial data for **Gefapixant**, a first-in-class, selective P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough. The product's performance is objectively compared with other emerging alternatives, supported by experimental data from pivotal clinical trials.

Executive Summary

Gefapixant, at a 45 mg twice-daily dose, has demonstrated a statistically significant reduction in 24-hour cough frequency compared to placebo in two pivotal Phase 3 trials, COUGH-1 and COUGH-2.[1][2][3] While showing a favorable safety profile, the most common adverse event reported was taste disturbance.[4] This guide delves into the quantitative data from these trials, provides detailed experimental protocols, and visually represents the underlying signaling pathway and trial workflow. The comparison includes other P2X3 receptor antagonists in latestage development, offering a comprehensive overview for researchers in the field.

Comparative Data Analysis

The following tables summarize the key efficacy and safety data from the Phase 3 clinical trials of **Gefapixant** (COUGH-1 and COUGH-2) and available data for other P2X3 receptor antagonists in development.



Table 1: Efficacy of P2X3 Receptor Antagonists in

Reducing 24-Hour Cough Frequency

Drug (Trial)	Dose	Primary Endpoint	Relative Reduction vs. Placebo (95% CI)	p-value
Gefapixant (COUGH-1)	45 mg BID	24-hour cough frequency at Week 12	18.45% (-32.92, -0.86)	0.041
Gefapixant (COUGH-2)	45 mg BID	24-hour cough frequency at Week 24	14.64% (-26.07, -1.43)	0.031
Gefapixant (Meta-analysis)	45 mg BID	24-hour cough frequency	16.0% (9.4, 22.0)	<0.001
Eliapixant (Phase 2b)	75 mg BID	24-hour cough count at Week 12	~27%	Significant
Camlipixant (Phase 2b)	50 mg & 200 mg BID	24-hour cough frequency at Day 28	~34%	Significant

BID: Twice daily

Table 2: Key Secondary Efficacy Endpoints for Gefapixant (45 mg BID)



Endpoint	COUGH-1	COUGH-2	Meta-analysis
Awake Cough Frequency (Relative Reduction vs. Placebo)	17.68% (trending towards significance)	15.79% (p=0.022)	17.6% (10.6, 24.0)
Leicester Cough Questionnaire (LCQ) Total Score (Improvement vs. Placebo)	-	Odds Ratio: 1.41 (p=0.042) for clinically important improvement	Mean Difference: 1.0 point (0.7, 1.4)

Table 3: Safety and Tolerability of P2X3 Receptor

Antagonists

Drug (Trial)	Dose	Most Common Adverse Event	Incidence of Taste-Related AEs	Discontinuatio n Rate due to AEs
Gefapixant (COUGH-1)	45 mg BID	Taste Disturbance	58.0%	15%
Gefapixant (COUGH-2)	45 mg BID	Taste Disturbance	68.6%	20%
Eliapixant (Phase 2b)	75 mg BID	Taste Disturbance	"Markedly less" than higher doses	8%
Camlipixant (Phase 2a)	Various	Taste Disturbance	9.8%	0% (due to taste disturbance)

Experimental Protocols

Gefapixant Phase 3 Program (COUGH-1 and COUGH-2)

Study Design: The COUGH-1 (NCT03449134) and COUGH-2 (NCT03449147) trials were international, randomized, double-blind, placebo-controlled, parallel-group studies.[1]



Participants: Adult patients (≥18 years) with a diagnosis of refractory or unexplained chronic cough for at least one year and a baseline cough severity score of ≥40 mm on a 100-mm visual analog scale (VAS) were included.

Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following treatments twice daily:

- **Gefapixant** 45 mg
- Gefapixant 15 mg
- Placebo

Primary Endpoints:

- COUGH-1: Change from baseline in 24-hour cough frequency at Week 12.
- COUGH-2: Change from baseline in 24-hour cough frequency at Week 24.

Cough Frequency Measurement: 24-hour cough frequency was objectively measured using an ambulatory digital audio recording device (VitaloJAK™).

Secondary Endpoints: Key secondary endpoints included:

- Awake cough frequency.
- Percentage of participants with a clinically significant improvement (≥1.3-point increase) in the Leicester Cough Questionnaire (LCQ) total score.

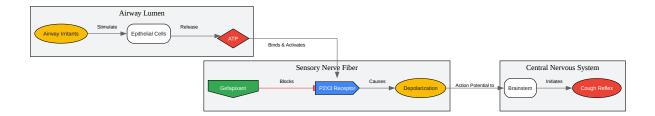
Study Duration:

- COUGH-1: 12-week treatment period followed by a 40-week extension.
- COUGH-2: 24-week treatment period followed by a 28-week extension.

Signaling Pathway and Experimental Workflow P2X3 Receptor Signaling in the Cough Reflex



The diagram below illustrates the proposed mechanism of action of **Gefapixant** in inhibiting the cough reflex. In response to inflammation or irritation in the airways, ATP is released from epithelial cells. This extracellular ATP binds to and activates P2X3 receptors on sensory C-fibers of the vagus nerve. This activation leads to depolarization of the nerve fiber and the generation of an action potential, which travels to the brainstem to initiate the cough reflex. **Gefapixant** acts as a selective antagonist of the P2X3 receptor, blocking the binding of ATP and thereby preventing the initiation of the cough signal.



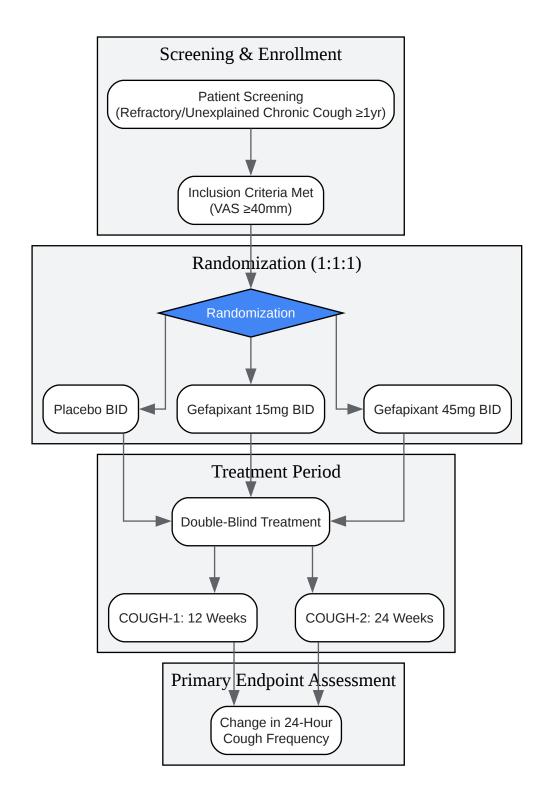
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P2X3 receptor signaling pathway in the cough reflex.

Gefapixant Phase 3 Clinical Trial Workflow

The following diagram outlines the key stages of the COUGH-1 and COUGH-2 clinical trials, from patient screening and randomization to the primary endpoint assessment.





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Gefapixant Phase 3 clinical trial workflow.

Conclusion



The meta-analysis of the **Gefapixant** Phase 3 clinical trial data indicates that the 45 mg twice-daily dosage offers a statistically significant, albeit modest, reduction in cough frequency for patients with refractory or unexplained chronic cough. The primary safety concern is taste-related adverse events, which led to a notable discontinuation rate in the clinical trials. Emerging data from other selective P2X3 receptor antagonists, such as Eliapixant and Camlipixant, suggest a potential for similar efficacy with an improved taste disturbance profile, although further Phase 3 data are needed for a definitive comparison. This guide provides a foundational overview for researchers to compare and contrast these novel therapies as they navigate the evolving landscape of chronic cough treatment.

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